molecular formula C7H10O2 B14635676 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- CAS No. 54269-57-7

2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl-

Cat. No.: B14635676
CAS No.: 54269-57-7
M. Wt: 126.15 g/mol
InChI Key: HNFPRHTVAPFKIC-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- is a chemical compound with the molecular formula C7H10O2 It is a derivative of pyranone, characterized by the presence of two methyl groups at the 5th position and a hydrogenated 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,4-dimethyl-1,3-dioxane-2-one with a suitable nucleophile can lead to the formation of the desired compound. Another method includes the use of Grignard reagents in the presence of a catalyst such as copper iodide to facilitate the conjugate addition to the pyranone ring .

Industrial Production Methods

Industrial production of 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyranone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups attached to the pyranone ring .

Scientific Research Applications

2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or as a ligand in receptor binding studies .

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-2-one, 5,6-dihydro-: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.

    2H-Pyran-2-one, 5,6-dihydro-3,5,5-trimethyl-: Contains an additional methyl group, leading to variations in steric and electronic effects.

    2H-Pyran-2-one, tetrahydro-5,6-dimethyl-: Fully hydrogenated, affecting its stability and reactivity .

Uniqueness

2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research focused on understanding its interactions with biological targets .

Properties

CAS No.

54269-57-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3,3-dimethyl-2H-pyran-6-one

InChI

InChI=1S/C7H10O2/c1-7(2)4-3-6(8)9-5-7/h3-4H,5H2,1-2H3

InChI Key

HNFPRHTVAPFKIC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C=C1)C

Origin of Product

United States

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